molecular formula C13H14F3NO2 B7633162 (3,3-Dimethylmorpholin-4-yl)-(2,3,6-trifluorophenyl)methanone

(3,3-Dimethylmorpholin-4-yl)-(2,3,6-trifluorophenyl)methanone

Cat. No. B7633162
M. Wt: 273.25 g/mol
InChI Key: WLVGASVZEUZATC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3,3-Dimethylmorpholin-4-yl)-(2,3,6-trifluorophenyl)methanone, also known as DTBM-M, is a synthetic compound that has gained attention in the scientific community due to its potential applications in research.

Mechanism of Action

(3,3-Dimethylmorpholin-4-yl)-(2,3,6-trifluorophenyl)methanone acts as a competitive antagonist of the glycine receptor α3 subtype. This means that it binds to the receptor site and prevents the binding of glycine, which is the natural ligand for the receptor. By inhibiting the activity of the α3 subtype, (3,3-Dimethylmorpholin-4-yl)-(2,3,6-trifluorophenyl)methanone can modulate inhibitory neurotransmission and affect various physiological processes.
Biochemical and Physiological Effects
(3,3-Dimethylmorpholin-4-yl)-(2,3,6-trifluorophenyl)methanone has been shown to have various biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that (3,3-Dimethylmorpholin-4-yl)-(2,3,6-trifluorophenyl)methanone selectively inhibits the α3 subtype of glycine receptors, with little to no effect on other subtypes. In vivo studies have shown that (3,3-Dimethylmorpholin-4-yl)-(2,3,6-trifluorophenyl)methanone can modulate inhibitory neurotransmission and affect various physiological processes, such as pain perception, locomotor activity, and anxiety-like behavior.

Advantages and Limitations for Lab Experiments

(3,3-Dimethylmorpholin-4-yl)-(2,3,6-trifluorophenyl)methanone has several advantages for lab experiments, including its selectivity for the α3 subtype of glycine receptors, its potency, and its ability to modulate inhibitory neurotransmission. However, there are also limitations to its use, such as its potential off-target effects and the need for further research to fully understand its mechanism of action.

Future Directions

There are several future directions for research involving (3,3-Dimethylmorpholin-4-yl)-(2,3,6-trifluorophenyl)methanone. One potential direction is to further investigate its mechanism of action and potential off-target effects. Another direction is to explore its potential therapeutic applications, such as in the treatment of pain and anxiety disorders. Additionally, (3,3-Dimethylmorpholin-4-yl)-(2,3,6-trifluorophenyl)methanone could be used as a tool for studying the role of glycine receptors in various physiological and pathological processes.

Synthesis Methods

(3,3-Dimethylmorpholin-4-yl)-(2,3,6-trifluorophenyl)methanone can be synthesized through a multistep process involving several chemical reactions. The first step involves the reaction of 2,3,6-trifluorophenylacetic acid with thionyl chloride to form 2,3,6-trifluorophenylacetyl chloride. The second step involves the reaction of 3,3-dimethylmorpholine with sodium hydride to form the sodium salt of 3,3-dimethylmorpholine, which is then reacted with 2,3,6-trifluorophenylacetyl chloride to form (3,3-Dimethylmorpholin-4-yl)-(2,3,6-trifluorophenyl)methanone.

Scientific Research Applications

(3,3-Dimethylmorpholin-4-yl)-(2,3,6-trifluorophenyl)methanone has potential applications in scientific research as a tool for studying ion channels. Specifically, (3,3-Dimethylmorpholin-4-yl)-(2,3,6-trifluorophenyl)methanone has been shown to selectively inhibit the glycine receptor α3 subtype, which is involved in the regulation of inhibitory neurotransmission in the central nervous system. By selectively inhibiting this subtype, researchers can better understand the role of glycine receptors in various physiological and pathological processes.

properties

IUPAC Name

(3,3-dimethylmorpholin-4-yl)-(2,3,6-trifluorophenyl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14F3NO2/c1-13(2)7-19-6-5-17(13)12(18)10-8(14)3-4-9(15)11(10)16/h3-4H,5-7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLVGASVZEUZATC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(COCCN1C(=O)C2=C(C=CC(=C2F)F)F)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14F3NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3,3-Dimethylmorpholin-4-yl)-(2,3,6-trifluorophenyl)methanone

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